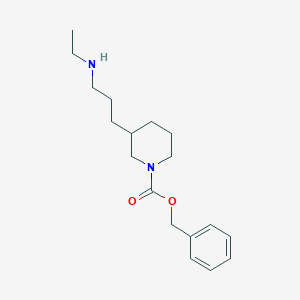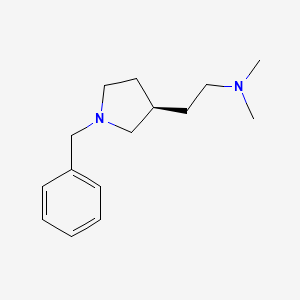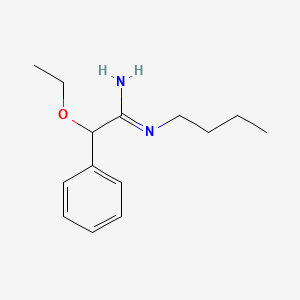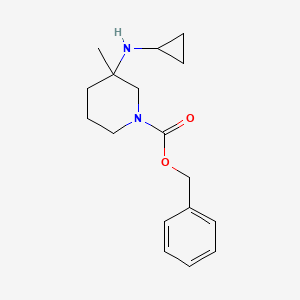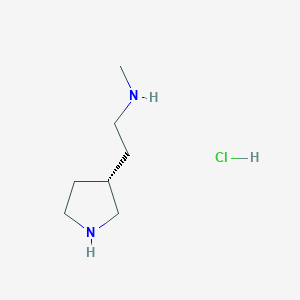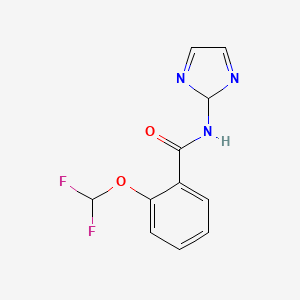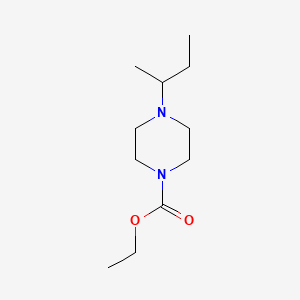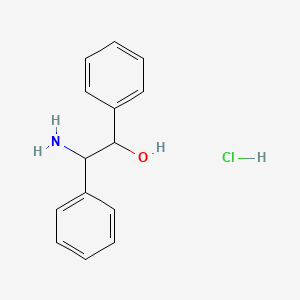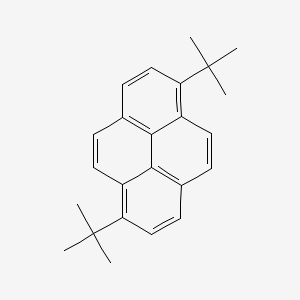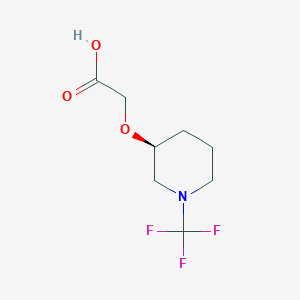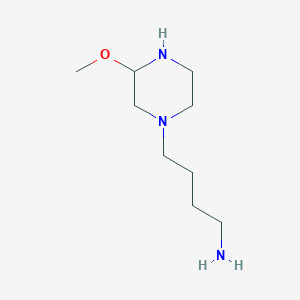
4-(3-Methoxypiperazin-1-YL)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxypiperazin-1-yl)butan-1-amine is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Métodos De Preparación
The synthesis of 4-(3-Methoxypiperazin-1-yl)butan-1-amine typically involves the reaction of 3-methoxypiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-(3-Methoxypiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-(3-Methoxypiperazin-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It may be used in studies involving the modulation of biological pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxypiperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(3-Methoxypiperazin-1-yl)butan-1-amine can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)butan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a shorter carbon chain. These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their functional groups and carbon chain lengths
Propiedades
Número CAS |
98958-52-2 |
|---|---|
Fórmula molecular |
C9H21N3O |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-(3-methoxypiperazin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H21N3O/c1-13-9-8-12(7-5-11-9)6-3-2-4-10/h9,11H,2-8,10H2,1H3 |
Clave InChI |
KWZHVVUIXXZTIH-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(CCN1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


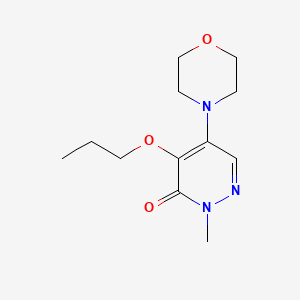
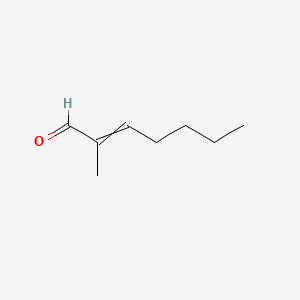
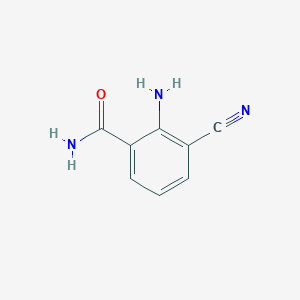
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
